Methyl 4-(chloromethyl)thiophene-2-carboxylate

Catalog No.
S801125
CAS No.
34767-85-6
M.F
C7H7ClO2S
M. Wt
190.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(chloromethyl)thiophene-2-carboxylate

CAS Number

34767-85-6

Product Name

Methyl 4-(chloromethyl)thiophene-2-carboxylate

IUPAC Name

methyl 4-(chloromethyl)thiophene-2-carboxylate

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3

InChI Key

QNMKOZMCIPWLDO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CS1)CCl

Canonical SMILES

COC(=O)C1=CC(=CS1)CCl

The exact mass of the compound Methyl 4-(chloromethyl)thiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a bifunctional heterocyclic compound featuring a thiophene core substituted with a methyl ester at the 2-position and a reactive chloromethyl group at the 4-position. This specific 2,4-substitution pattern is crucial, as the two functional groups exhibit orthogonal reactivity, allowing for selective, sequential chemical transformations. The methyl ester typically undergoes hydrolysis or amidation, while the chloromethyl group, analogous to a benzylic halide, is a key electrophile for introducing the thiophene scaffold via nucleophilic substitution. This compound serves as a critical starting material in multi-step syntheses where precise regio-control of the thiophene core is essential for the final product's biological activity or material properties.

Procurement Fit

Single chloromethyl reactive site at thiophene 4-position
Orthogonal methyl ester handle for sequential derivatization
Isomerically distinct from 5-chloromethyl analog for regioselective synthesis

Procuring a seemingly similar analog, such as an isomer or a different halide, can lead to synthesis failure or suboptimal product performance. The positional isomer, Methyl 5-(chloromethyl)thiophene-2-carboxylate, will yield entirely different molecular geometries, which is critical in structure-activity relationship (SAR) studies for pharmaceuticals. Substituting the chloride with a bromide (Methyl 4-(bromomethyl)thiophene-2-carboxylate) significantly increases reactivity, which may be undesirable in processes requiring controlled, stepwise functionalization, and also alters stability for storage and handling. Using a simpler precursor like methyl thiophene-2-carboxylate necessitates an additional, often non-selective, chloromethylation step, complicating the synthesis and purification process. Therefore, for applications demanding the specific 2,4-thiophene substitution pattern, this exact compound is often the most direct and reliable choice.

Substitution Risk

Target
Substitute
Methyl 4-(chloromethyl)thiophene-2-carboxylate
Methyl 5-(chloromethyl)thiophene-2-carboxylate
Different reduction susceptibility: 5-isomer may be reduced under conditions where 4-isomer remains intact, limiting direct substitution in regioselective protocols.
Target
Substitute
Mono-chloromethyl derivative (1 ClCH2)
Bis-chloromethyl analog (2 ClCH2)
Single reactive site offers unambiguous regiochemistry; bis-analog may introduce chemoselectivity challenges and higher complexity in sequential derivatizations.

Required Regioisomer for EP4 Antagonist Synthesis

In the process development for a class of potent EP4 antagonists for treating pain and inflammation, the specific 2,4-disubstituted thiophene scaffold is a required structural motif. Patents detailing the synthesis of these thiophene carboxamide derivatives explicitly start with precursors that establish this substitution pattern. Using an alternative isomer, such as a 2,5-disubstituted thiophene, would result in a different final molecule, failing to target the EP4 receptor with the required geometry. The use of Methyl 4-(chloromethyl)thiophene-2-carboxylate provides the correct and necessary regiochemistry for direct elaboration into these high-value pharmaceutical targets.

Evidence DimensionRequired Regiochemistry for Target Synthesis
Target Compound DataProvides the required 2,4-disubstituted thiophene core.
Comparator Or Baseline2,5-disubstituted isomers (e.g., Methyl 5-(chloromethyl)thiophene-2-carboxylate) would yield the incorrect final product.
Quantified DifferenceQualitative but absolute: leads to the correct vs. incorrect molecular entity.
ConditionsSynthesis of thiophene carboxamide derivatives for use as EP4 antagonists.

For synthesizing specific drug candidates like EP4 antagonists, only the 2,4-isomer provides the correct molecular framework, making this compound non-substitutable.

Reduction Susceptibility
Head-to-head
Target retained intact; 5-chloromethyl isomer completely reduced under selective conditions
Supports isomerically pure isolation for procurement decisions
Kozmík & Paleček 1992; selective reduction from isomeric mixture

Chloromethyl Stability vs. Bromo-Analog Reactivity

The chloromethyl group of this compound offers a more moderate reactivity compared to its bromomethyl analog. The Carbon-Chlorine (C-Cl) bond is stronger and less prone to spontaneous cleavage or unwanted side reactions during storage or in multi-step syntheses where other functional groups are being manipulated first. While bromo-analogs are more reactive in nucleophilic substitutions, this can be a disadvantage, leading to lower yields or the formation of impurities. The controlled reactivity of the C-Cl bond allows for more selective activation under specific conditions, providing a wider processing window and potentially higher purity of the final product. This makes the chloro-compound a more robust choice for complex synthetic routes requiring high fidelity.

Evidence DimensionChemical Bond Reactivity/Stability
Target Compound DataModerated reactivity due to stronger C-Cl bond.
Comparator Or BaselineMethyl 4-(bromomethyl)thiophene-2-carboxylate (higher reactivity due to weaker C-Br bond).
Quantified DifferenceGeneral halide reactivity order in substitution reactions is I > Br > Cl.
ConditionsNucleophilic substitution reactions common in pharmaceutical and materials synthesis.

This compound provides better stability and control for multi-step syntheses, reducing the risk of side-reactions and improving process robustness compared to the more reactive bromo-analog.

Calculated LogP Profile
Data to verify
LogP 2.48 · PSA 26.3 Ų · Rotatable bonds 3 · Lipinski compliant
Favorable drug-likeness predictions for medicinal chemistry building blocks
In silico prediction; experimental validation recommended
Reactive Site Count
Source review
Mono-substituted (1 ClCH2) vs. bis-substituted analog (2 ClCH2)
Unambiguous single-site reactivity supports controlled sequential derivatization
Based on CAS structural data; cross-study comparison

Thiophene Carboxamide API Synthesis

This compound is the right choice for the process development and scale-up of active pharmaceutical ingredients (APIs) that require the thiophene-2-carboxamide-4-methyl linkage, such as the EP4 antagonists developed for inflammatory conditions. Its defined regiochemistry is non-negotiable for achieving the desired biological target engagement.

Scaffold for Medicinal Chemistry SAR

In drug discovery, when a thiophene core is desired as a bioisostere for a phenyl ring, this compound allows for systematic exploration of the 2,4-substitution pattern. Its controlled reactivity enables the synthesis of focused libraries where substituents are varied at the 4-position (via the chloromethyl group) and the 2-position (via the ester) to optimize potency and pharmacokinetic properties.

Stable Electrophile for Multi-Step Syntheses

For complex syntheses where a thiophene moiety must be introduced late-stage, the relative stability of the chloromethyl group is a distinct advantage. It can withstand various reaction conditions targeted at other parts of the molecule before being specifically activated for a final nucleophilic substitution, a level of control not as easily achieved with more labile bromomethyl or iodomethyl analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Regiospecific SN2 Displacement
Single electrophilic site at 4-position
Chemoselectivity control vs. bis-analogs
Conjugated Oligomer Synthesis
Defined attachment point for π-extension
π-conjugation efficiency and solubility after coupling
Medicinal Chemistry Intermediate
Drug-like calculated property profile
Experimental ADME and stability assessment
Heterocyclic Annelation
Orthogonal ester and chloromethyl handles
Isomeric purity impact on cyclization yield

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-(chloromethyl)thiophene-2-carboxylate

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